(3-(6-Methylpyridazin-3-yl)phenyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Methylpyridazin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-methylpyridazin-3-yl)benzaldehyde with a reducing agent to convert the aldehyde group to a hydroxymethyl group . Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products:
Scientific Research Applications
Chemistry: (3-(6-Methylpyridazin-3-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules .
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties . It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: The compound is used in the development of specialty chemicals and advanced materials . Its unique structure makes it a valuable component in the formulation of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of (3-(6-Methylpyridazin-3-yl)phenyl)methanol is not fully understood . it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects . The pyridazine ring and phenylmethanol group may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison: Compared to (3-(6-Methylpyridazin-3-yl)phenyl)methanol, these similar compounds may exhibit different chemical reactivity and biological activity due to variations in their substituents . For example, the presence of a fluorine atom in (3-(6-Fluoropyridin-2-yl)phenyl)methanol may enhance its electron-withdrawing properties, affecting its reactivity in substitution reactions .
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-6-12(14-13-9)11-4-2-3-10(7-11)8-15/h2-7,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQBNWOWGVLUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356113-63-7 |
Source
|
Record name | [3-(6-methylpyridazin-3-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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